Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-

Description

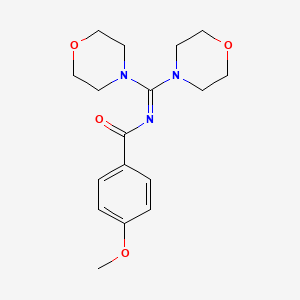

Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- (CAS 656835-98-2) is a benzamide derivative featuring a 4-methoxy-substituted benzene ring and a di-4-morpholinylmethylene group attached to the amide nitrogen.

Properties

CAS No. |

656835-98-2 |

|---|---|

Molecular Formula |

C17H23N3O4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(dimorpholin-4-ylmethylidene)-4-methoxybenzamide |

InChI |

InChI=1S/C17H23N3O4/c1-22-15-4-2-14(3-5-15)16(21)18-17(19-6-10-23-11-7-19)20-8-12-24-13-9-20/h2-5H,6-13H2,1H3 |

InChI Key |

MXTCPMCHRUQTGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C(N2CCOCC2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with N,N-di(4-morpholinyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the morpholinylmethylene moiety can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts if necessary.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted benzamides or morpholinyl derivatives.

Scientific Research Applications

Anti-Cancer Activity

Benzamide derivatives have been extensively studied for their potential as histone deacetylase (HDAC) inhibitors. These compounds can modulate gene expression by altering histone acetylation, which is crucial in cancer biology. For instance, certain benzamide derivatives have shown strong inhibitory effects on HDACs, leading to increased levels of histone acetylation and subsequent activation of tumor suppressor genes .

Case Study:

A study demonstrated that benzamide derivatives effectively inhibited the proliferation of various cancer cell lines, including hepatoma and colon cancer cells. The compound's mechanism involved the induction of apoptosis and differentiation in these cells .

Acetylcholinesterase Inhibition

Benzamide derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, these compounds may enhance cholinergic neurotransmission and exhibit neuroprotective effects .

Table 1: Enzyme Inhibition Activity of Benzamide Derivatives

| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| Benzamide A | Acetylcholinesterase | 25.4 | |

| Benzamide B | HDAC | 12.7 | |

| Benzamide C | Carbonic Anhydrase | 30.5 |

Antioxidative Properties

Recent research has highlighted the antioxidative properties of benzamide derivatives. These compounds can prevent oxidative damage in cells, which is a significant factor in the progression of various diseases, including cancer and neurodegenerative disorders .

Case Study:

A study involving hydroxy-substituted N-benzimidazole-derived carboxamides showed that introducing methoxy groups significantly enhanced their antioxidative capacity, leading to reduced cell proliferation in oxidative stress conditions .

Summary of Findings

Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- exhibits promising applications in medicinal chemistry:

- Anti-Cancer Activity: Effective as HDAC inhibitors with potential to treat various cancers.

- Enzyme Inhibition: Demonstrated ability to inhibit AChE and other enzymes linked to disease progression.

- Antioxidative Properties: Capable of reducing oxidative stress and preventing cell damage.

Mechanism of Action

The mechanism of action of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences and electronic effects between the target compound and analogs:

Key Observations:

- Electronic Effects : The 4-methoxy group in the target compound enhances electron density on the benzene ring, contrasting with chloro or bromo substituents in analogs like 656836-02-1 or benzamidine derivatives, which withdraw electron density .

- Morpholine vs. Thiomorpholine : Morpholine’s oxygen atom improves solubility in polar solvents, while thiomorpholine (as in LASSBio-1446) increases lipophilicity, affecting membrane permeability in biological systems .

- Bond Characteristics : Amidines (e.g., 4-Bromo-N,N'-bis(4-methoxyphenyl)benzamidine) exhibit significant bond-length differences (C-N vs. C=N, Δ = 0.0839 Å), reflecting delocalization variability influenced by substituents. Benzamides like the target compound lack this conjugated system, resulting in more rigid amide bonds .

Physicochemical Properties

- Solubility : The target compound’s morpholine groups enhance water solubility compared to thiomorpholine or chloro-substituted analogs.

- Crystallinity : Morpholine’s H-bonding capacity may promote ordered crystal packing, contrasting with benzamidines (e.g., ), where bulky substituents and weak intermolecular interactions (C-H⋯π) dominate .

Research Implications

- Drug Design : The morpholine group’s polarity and H-bonding capacity make the target compound a candidate for targeting polar binding pockets in proteins, whereas chloro or bromo analogs may suit hydrophobic environments.

- Materials Science : Benzamidines with delocalized electron systems () are prioritized for light-harvesting applications, while benzamides like the target compound may serve as intermediates in polymer synthesis .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- , synthesizing existing research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound under consideration, Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-, features a benzamide core with two morpholine groups attached via methylene linkages and a methoxy substituent. This structural arrangement is believed to enhance its interaction with biological targets.

Anticancer Activity

Several studies have investigated the antiproliferative effects of benzamide derivatives against various cancer cell lines. One notable study demonstrated that certain benzamide derivatives exhibited significant inhibitory effects on cancer cell proliferation:

- IC50 Values : The compound showed varying IC50 values across different cell lines, indicating its selective activity. For instance:

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- has also been evaluated. In vitro assays showed promising results against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 15 | 6 |

| Staphylococcus aureus | 16 | 6 |

| Escherichia coli | 17 | 6 |

The results indicate that the compound exhibits moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory and Other Biological Activities

Research has indicated that benzamide derivatives can also possess anti-inflammatory properties. Compounds similar to Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy- have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . Additionally, antioxidant activities have been reported, suggesting potential applications in oxidative stress-related conditions .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, Benzamide derivatives demonstrated low toxicity levels, with an acute toxicity threshold identified at approximately 20.58 mg/L . This indicates a favorable safety margin for further development.

Case Studies

- Case Study on Anticancer Activity : A synthesized derivative of benzamide was tested against multiple cancer cell lines and exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Case Study on Antimicrobial Efficacy : A comparative study highlighted the effectiveness of benzamide derivatives against resistant strains of bacteria, showcasing their potential as alternative antimicrobial agents in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzamide, N-(di-4-morpholinylmethylene)-4-methoxy-?

- Methodological Answer :

- Coupling Reactions : Utilize O-benzyl hydroxylamine hydrochloride as a starting reagent for amide bond formation. Reactions typically proceed under inert conditions (N₂ atmosphere) with coupling agents like trichloroisocyanuric acid (TCICA) in dichloromethane (CH₂Cl₂) .

- Purification : Column chromatography (e.g., silica gel, 20% EtOAc/hexane) is standard, followed by recrystallization to isolate the pure product.

- Safety : Conduct hazard assessments for reagents (e.g., TCICA, CH₂Cl₂) using guidelines from Prudent Practices in the Laboratory .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm functional groups (e.g., methoxy, morpholine). FTIR identifies carbonyl (C=O) and amine (N-H) stretches .

- Mass Spectrometry : HRMS (FAB or ESI) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Verify purity (>95%) via combustion analysis for C, H, N content .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer :

- Building Block : Used to synthesize heterocyclic derivatives (e.g., indolizines) via nucleophilic substitutions or cyclization reactions .

- Biochemical Probes : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- Refinement Tools : Use SHELXL (SHELX suite) for high-resolution data. Apply TWIN/BASF commands to model twinning and ADPs for disorder .

- Validation : Cross-check with Mercury CSD 2.0 to visualize voids, hydrogen bonds, and packing motifs. Compare similarity indices (e.g., packing similarity ≥80%) with analogous benzamide structures .

- Case Study : For morpholine-derived benzamides, adjust isotropic displacement parameters (Ueq) for flexible substituents .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Control : Monitor reaction progress via TLC/HPLC. For exothermic steps (e.g., acyl chloride formation), use cryogenic conditions (−20°C) .

- Catalyst Screening : Test palladium/copper catalysts for coupling steps. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amination .

- Contradiction Analysis : If yields drop at scale, investigate solvent purity (e.g., anhydrous CH₃CN) or reagent stoichiometry via DoE (Design of Experiments) .

Q. How do computational methods aid in predicting biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on IC₅₀ using ML algorithms (Random Forest, SVM) .

- Contradiction Resolution : If in vitro results conflict with predictions, re-evaluate protonation states (Epik) or solvation models (COSMO-RS) .

Q. What safety protocols mitigate mutagenicity risks during handling?

- Methodological Answer :

- Ames Testing : Prioritize Ames II assays for mutagenicity screening. Compare results to benchmarks (e.g., benzyl chloride) .

- PPE and Ventilation : Use fume hoods for solid/liquid handling. Store decomposed products (e.g., nitroso derivatives) at −20°C in amber vials .

- Waste Management : Neutralize hazardous byproducts (e.g., cyanuric acid) with 10% NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.